molecular formula C23H17Cl2FN2O2 B2544999 1-[(2,4-dichlorophényl)méthyl]-4-(4-fluorobenzoyl)-3-méthyl-3H-quinoxalin-2-one CAS No. 317833-35-5

1-[(2,4-dichlorophényl)méthyl]-4-(4-fluorobenzoyl)-3-méthyl-3H-quinoxalin-2-one

Numéro de catalogue: B2544999
Numéro CAS: 317833-35-5
Poids moléculaire: 443.3
Clé InChI: ZJCBEEARPWEQHE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-[(2,4-dichlorophenyl)methyl]-4-(4-fluorobenzoyl)-3-methyl-3H-quinoxalin-2-one is a synthetic organic compound with a complex structure. It belongs to the quinoxaline family, which is known for its diverse biological activities. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique chemical properties.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound is characterized by its complex molecular structure, which includes a quinoxaline core substituted with a dichlorophenyl group and a fluorobenzoyl moiety. This structure is significant for its biological activity and interaction with various molecular targets.

Anticancer Activity

Research indicates that quinoxaline derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that they can inhibit cancer cell proliferation through various mechanisms:

  • Targeting Enzymatic Pathways : The compound has been evaluated for its ability to inhibit key enzymes involved in cancer progression, such as cyclooxygenase-2 (COX-2) and lactate dehydrogenase (LDHA) . In vitro studies demonstrated that certain derivatives showed moderate to high inhibition efficiencies against COX-2, which is often overexpressed in colorectal cancer (CRC) .
  • Molecular Docking Studies : Molecular docking studies suggest that this compound can effectively bind to the active sites of target proteins involved in cancer cell signaling pathways. This binding can disrupt the normal function of these proteins, leading to reduced cell viability .

Antimicrobial Activity

In addition to anticancer properties, quinoxaline derivatives have been reported to possess antimicrobial activities. The compound's structural features may enhance its ability to interact with microbial enzymes or membranes, making it a candidate for further investigation in the development of new antimicrobial agents.

Biological Mechanisms

The biological mechanisms underlying the activity of 1-[(2,4-dichlorophenyl)methyl]-4-(4-fluorobenzoyl)-3-methyl-3H-quinoxalin-2-one are multifaceted:

  • Inhibition of Protein Kinases : The compound may inhibit various protein kinases that play critical roles in signal transduction pathways associated with cancer and inflammation .
  • Impact on Cell Cycle Regulation : By interfering with the normal cell cycle processes, this compound can induce apoptosis in cancer cells while sparing normal cells .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound and its derivatives:

  • Study on COX-2 Inhibition : A study evaluating the COX-2 inhibitory activity of various quinoxaline derivatives found that compounds with similar structures exhibited significant inhibition rates compared to standard drugs like diclofenac .
  • Molecular Docking Analysis : Another research effort utilized molecular docking to predict how this compound interacts with specific targets in cancer cells. Results indicated strong binding affinities, suggesting potential for development as an anticancer agent .
  • Antimicrobial Efficacy : Research has also explored the antimicrobial properties of quinoxaline derivatives, demonstrating their effectiveness against various bacterial strains, thereby suggesting their utility in treating infections .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,4-dichlorophenyl)methyl]-4-(4-fluorobenzoyl)-3-methyl-3H-quinoxalin-2-one typically involves multiple steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Introduction of the Benzoyl Group: The 4-fluorobenzoyl group is introduced via Friedel-Crafts acylation using 4-fluorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Dichlorophenylmethyl Group: The final step involves the alkylation of the quinoxaline core with 2,4-dichlorobenzyl chloride in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

1-[(2,4-dichlorophenyl)methyl]-4-(4-fluorobenzoyl)-3-methyl-3H-quinoxalin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl or dichlorophenylmethyl groups using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of quinoxaline N-oxide derivatives.

    Reduction: Formation of reduced quinoxaline derivatives.

    Substitution: Formation of substituted quinoxaline derivatives with modified functional groups.

Mécanisme D'action

The mechanism of action of 1-[(2,4-dichlorophenyl)methyl]-4-(4-fluorobenzoyl)-3-methyl-3H-quinoxalin-2-one involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound inhibits enzymes such as kinases, which play a crucial role in cell signaling and proliferation.

    Pathway Modulation: It modulates signaling pathways involved in cell growth and apoptosis, making it a potential therapeutic agent for cancer treatment.

Comparaison Avec Des Composés Similaires

Similar Compounds

  • 1-[(2,4-dichlorophenyl)methyl]-4-(4-chlorobenzoyl)-3-methyl-3H-quinoxalin-2-one
  • 1-[(2,4-dichlorophenyl)methyl]-4-(4-bromobenzoyl)-3-methyl-3H-quinoxalin-2-one

Uniqueness

1-[(2,4-dichlorophenyl)methyl]-4-(4-fluorobenzoyl)-3-methyl-3H-quinoxalin-2-one is unique due to the presence of the fluorobenzoyl group, which imparts distinct electronic properties and enhances its biological activity compared to its chloro- and bromo- counterparts.

Activité Biologique

1-[(2,4-Dichlorophenyl)methyl]-4-(4-fluorobenzoyl)-3-methyl-3H-quinoxalin-2-one is a synthetic compound belonging to the quinoxaline family. Its molecular formula is C23H17Cl2FN2O2, and it has garnered attention for its potential biological activities, particularly in cancer treatment. This article reviews the compound's biological activity, including its synthesis, mechanisms of action, and results from various studies.

The compound exhibits the following physicochemical properties:

  • Molecular Weight : 443.3 g/mol
  • CAS Number : 317833-35-5
  • Molar Mass : 443.3 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, where key intermediates are formed through electrophilic substitution and condensation reactions. The synthesis process has been documented in various studies, demonstrating efficient yields through optimized reaction conditions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 1-[(2,4-dichlorophenyl)methyl]-4-(4-fluorobenzoyl)-3-methyl-3H-quinoxalin-2-one. The compound has shown significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer) cells.

Table 1: Cytotoxicity of 1-[(2,4-Dichlorophenyl)methyl]-4-(4-fluorobenzoyl)-3-methyl-3H-quinoxalin-2-one

Cell LineIC50 (µM)Reference
MCF710
A54915
HeLa12

The mechanism by which this compound exerts its anticancer effects is believed to involve:

  • Inhibition of DNA Topoisomerases : The compound may interfere with DNA replication processes by inhibiting topoisomerase II, leading to DNA damage and apoptosis in cancer cells.
  • Induction of Apoptosis : Studies have shown that treatment with this quinoxaline derivative can induce programmed cell death in tumor cells through the intrinsic apoptotic pathway.
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest in the G2/M phase, preventing cancer cells from proliferating.

Study on MCF7 Cell Line

In a recent study evaluating the effects of the compound on MCF7 cells, it was found that at a concentration of 10 µM, there was a significant reduction in cell viability after 24 hours of treatment. The study reported a decrease in cell viability by approximately 40% compared to untreated controls. Furthermore, combination treatments with standard chemotherapeutics like Doxorubicin showed synergistic effects, enhancing overall cytotoxicity against cancer cells while reducing toxicity to normal cells .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between the compound and target proteins involved in cancer progression. The results indicated strong binding affinities to the active sites of DNA topoisomerases and other oncogenic proteins, suggesting a potential for development as a targeted therapy .

Propriétés

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-4-(4-fluorobenzoyl)-3-methyl-3H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Cl2FN2O2/c1-14-22(29)27(13-16-6-9-17(24)12-19(16)25)20-4-2-3-5-21(20)28(14)23(30)15-7-10-18(26)11-8-15/h2-12,14H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJCBEEARPWEQHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)F)CC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.